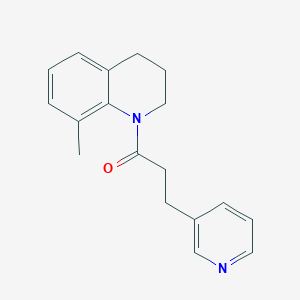![molecular formula C14H12ClFN2O B7505682 N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, commonly known as CFM-2, is a chemical compound with potential therapeutic applications. It belongs to the class of carboxamide compounds and has been studied for its potential use in pain management.
Mécanisme D'action
CFM-2 works by binding to the TRPV1 ion channel and blocking the influx of calcium ions, which are involved in the transmission of pain signals. By inhibiting the activity of this ion channel, CFM-2 can reduce the perception of pain.
Biochemical and Physiological Effects
CFM-2 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which can further contribute to its pain-relieving properties. CFM-2 has been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 is its potency and selectivity for the TRPV1 ion channel. This makes it a useful tool for studying the role of this ion channel in pain perception. However, one limitation of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the potential use of CFM-2 in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its effects on other ion channels and receptors in the body.
Méthodes De Synthèse
CFM-2 can be synthesized using a multi-step process involving the reaction of 2-chloro-6-fluorobenzyl chloride with N-methyl-3-pyridinecarboxamide. The resulting intermediate is then treated with a reducing agent to obtain CFM-2 in its pure form.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential use in pain management. It has been found to be a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain. CFM-2 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain.
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-18(14(19)10-4-3-7-17-8-10)9-11-12(15)5-2-6-13(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPFVGJHURBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)


![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)



